2-phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride
Description
2-phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a phenyl group attached to a pyrrolidine ring via an ethan-1-ol linkage
Properties
CAS No. |
2703779-69-3 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of phenylacetaldehyde with pyrrolidine under acidic conditions to form the intermediate 2-phenyl-1-(pyrrolidin-2-yl)ethanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Formation of 2-phenyl-1-(pyrrolidin-2-yl)ethanol.
Substitution: Various substituted phenyl or pyrrolidine derivatives.
Scientific Research Applications
2-phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The phenyl and pyrrolidine groups allow the compound to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol
- 1-phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 2-phenyl-2-(piperidin-1-yl)ethan-1-ol hydrochloride
Comparison: 2-phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is unique due to the specific positioning of the phenyl and pyrrolidine groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
